Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate
Overview
Description
Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate is a versatile small molecule scaffold used primarily in research and development. It is known for its role as a building block in the synthesis of various complex organic compounds. The compound has the chemical formula C14H26N2O4 and a molecular weight of 286.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate typically involves the reaction of tert-butyl carbamate with piperidine, followed by esterification with methyl acrylate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including protection and deprotection of functional groups, to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl group with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate involves its ability to act as a substrate or intermediate in various chemical reactions. The tert-butoxycarbonyl group serves as a protecting group for amines, allowing selective reactions to occur at other functional sites. This enables the compound to participate in complex synthetic pathways, targeting specific molecular structures and pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[(tert-butoxy)carbonyl]amino}propanoate: Similar in structure but lacks the piperidine ring.
tert-Butyloxycarbonyl protecting group: Commonly used in organic synthesis for protecting amines.
Uniqueness
Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate is unique due to its combination of the piperidine ring and the tert-butoxycarbonyl protecting group. This structure provides stability and reactivity, making it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
methyl 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)15-11-5-8-16(9-6-11)10-7-12(17)19-4/h11H,5-10H2,1-4H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXOONYNOVPAIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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